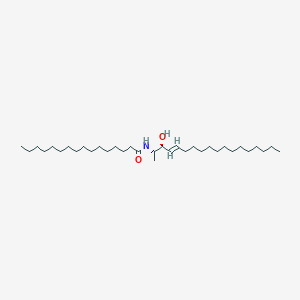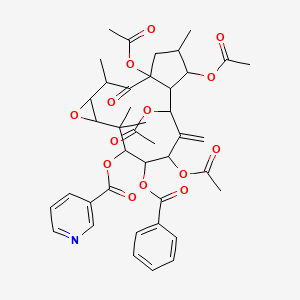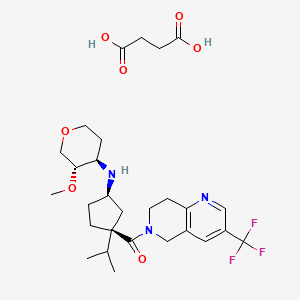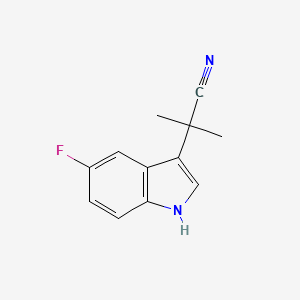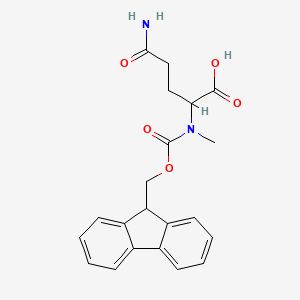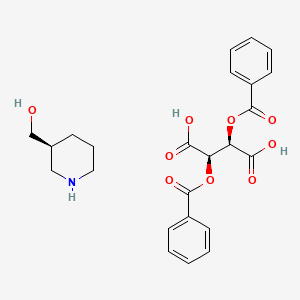
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes butanedioic acid and benzoyloxy groups, combined with piperidinemethanol. The stereochemistry of the compound is defined by the (2R,3R) and (3S) configurations, which play a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate typically involves multi-step organic reactions. The initial step often includes the preparation of butanedioic acid derivatives, followed by the introduction of benzoyloxy groups through esterification reactions. The final step involves the coupling of the (2R,3R)-butanedioic acid derivative with (3S)-3-piperidinemethanol under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are critical to achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid derivatives: Compounds with similar butanedioic acid backbones but different functional groups.
Benzoyloxy compounds: Molecules containing benzoyloxy groups, which may have similar reactivity.
Piperidinemethanol derivatives: Compounds with piperidinemethanol moieties, which may share similar biological activities.
Uniqueness
The uniqueness of (S)-piperidin-3-ylmethanol (2R,3R)-2,3-bis(benzoyloxy)succinate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H27NO9 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol |
InChI |
InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2/t13-,14-;6-/m10/s1 |
InChI Key |
KSEJKAHQFOLLEV-CMVOAACZSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CO.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


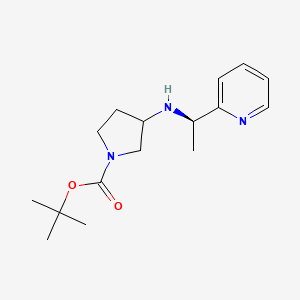
![1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1513927.png)
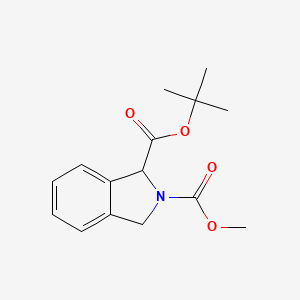
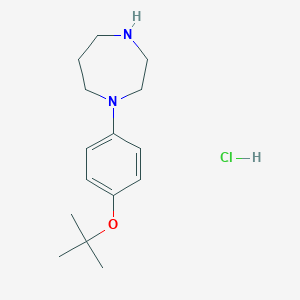
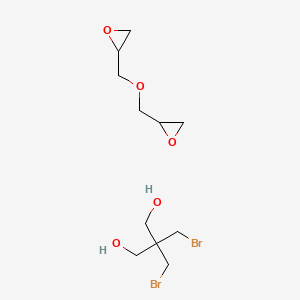
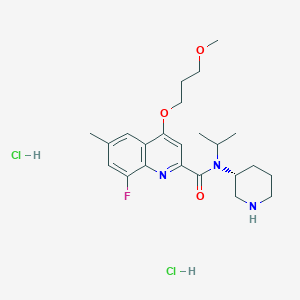
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
